2-Hydroxy-5-methylphenyl hexopyranosiduronic acid

Description

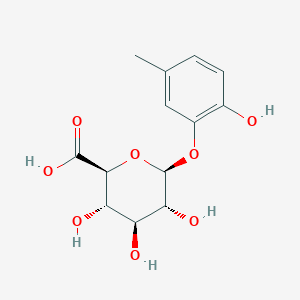

2-Hydroxy-5-methylphenyl hexopyranosiduronic acid is a glycoside derivative featuring a hexopyranosiduronic acid moiety linked to a 2-hydroxy-5-methylphenyl group.

Properties

CAS No. |

117591-51-2 |

|---|---|

Molecular Formula |

C13H16O8 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-5-methylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C13H16O8/c1-5-2-3-6(14)7(4-5)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h2-4,8-11,13-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1 |

InChI Key |

UQDOAPRFPPMAOO-XPORZQOISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2-Hydroxy-5-methylphenyl Derivatives

The 2-hydroxy-5-methylphenyl group is closely related to 2-hydroxy-5-methylpyridine derivatives, which have been studied extensively. According to JP patent JP2003261535A, 2-hydroxy-5-methylpyridine can be synthesized efficiently by catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and anionic surfactant using Pd/C or Pd/alumina catalysts under mild hydrogen pressure (~1 kg/cm²).

| Parameter | Conditions/Details |

|---|---|

| Starting material | 3-cyano-6-hydroxypyridine |

| Catalyst | Pd/C or Pd/alumina (1-8% metal loading) |

| Acid | Carboxylic acids (formic, acetic), sulfonic acids; pKa ≤ 3 preferred |

| Surfactant | Anionic surfactants such as sodium lauryl sulfate |

| Hydrogen pressure | ~0.8–1.2 kg/cm² |

| Temperature | Ambient to moderate temperatures (not specified) |

| Yield | Improved yields compared to older methods |

This method is industrially viable due to short reaction times and high yields, overcoming previous low-yield multi-step syntheses.

Notes on Phenolic Functionalization

Hydroxylation at the 2-position and methyl substitution at the 5-position can be achieved via selective electrophilic substitution on phenol derivatives or via directed ortho-metalation techniques depending on starting materials. Protection/deprotection strategies may be required to avoid side reactions.

Preparation of Hexopyranosiduronic Acid

Hexopyranosiduronic acids are oxidized forms of hexoses (e.g., glucose oxidized at C6 to glucuronic acid). Common preparation methods include:

- Oxidation of hexopyranoses: Using selective oxidants like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite or other mild oxidants to convert primary alcohol groups to carboxylic acids while preserving the pyranose ring.

- Enzymatic oxidation: Using glucose oxidase or uronate dehydrogenase enzymes for regioselective oxidation.

- Chemical synthesis: Multi-step synthesis involving protection of hydroxyl groups and stepwise oxidation.

The stereochemistry of the sugar ring is maintained by controlling reaction conditions and protecting groups.

Coupling of 2-Hydroxy-5-methylphenyl and Hexopyranosiduronic Acid

Glycosidic or Ester Linkage Formation

The linkage between the phenyl moiety and the hexopyranosiduronic acid can be formed by:

- Esterification: Activation of the carboxylic acid group of hexopyranosiduronic acid (e.g., by carbodiimide coupling agents like EDC or DCC) followed by reaction with the phenolic hydroxyl group.

- Glycosylation: Formation of a glycosidic bond if the phenyl group contains a suitable hydroxyl for glycosyl transfer, using glycosyl donors (e.g., trichloroacetimidates) under acidic catalysis.

- Enzymatic conjugation: Using glycosyltransferases to catalyze the conjugation under mild conditions.

Reaction Conditions and Catalysts

| Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Activation of acid | Carbodiimides (EDC, DCC), NHS esters | Avoids racemization, mild conditions |

| Coupling | Phenolic hydroxyl group, base or acid catalysis | Control pH to prevent side reactions |

| Solvent | DMF, DMSO, or aqueous buffers | Depends on solubility |

| Temperature | Room temperature to mild heating (25–50 °C) | To maintain sugar stereochemistry |

| Purification | Chromatography (HPLC), crystallization | To isolate pure conjugate |

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The use of anionic surfactants and mild acid catalysis in hydrogenation significantly improves yield and selectivity of hydroxypyridine derivatives, which are precursors to the phenyl moiety.

- Oxidation methods for sugar acids allow for scalable production of hexopyranosiduronic acids with high stereochemical purity.

- Carbodiimide-mediated coupling is a well-established method for conjugating phenolic compounds with sugar acids, offering good yields and minimal side reactions.

- The combined approach enables efficient synthesis of complex conjugates like 2-hydroxy-5-methylphenyl hexopyranosiduronic acid, useful in pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylphenyl hexopyranosiduronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-5-methylphenyl hexopyranosiduronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylphenyl hexopyranosiduronic acid involves its interaction with specific molecular targets. The hydroxyl and methyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous compounds identified in metabolomic datasets and pharmacopeial references, emphasizing differences in substituents and observed metabolic abundance.

Structural and Functional Differences

Key structural variations among related compounds include:

- Substituents on the phenyl ring : Position and type of functional groups (e.g., hydroxy, methyl, carboxyethyl).

- Modifications to the uronic acid moiety : Presence of additional carboxyethyl or furoic acid groups.

Table 1: Structural Features and Metabolomic Abundance of Comparable Compounds

Key Observations :

Abundance : The target compound exhibits significantly higher metabolomic abundance (up to 2.1 billion peak area units) compared to analogs with furoic acid or tetramethyl chromane backbones. This suggests enhanced metabolic stability or biosynthetic production in studied systems .

Substituent Impact: The carboxyethyl group at position 2 on the phenyl ring may enhance solubility or facilitate enzyme interactions, contributing to higher abundance.

Backbone Diversity: The hexopyranosiduronic acid moiety in the target compound contrasts with the furoic acid and chromane structures in analogs, which may alter receptor binding or pharmacokinetic behavior.

Biological Activity

2-Hydroxy-5-methylphenyl hexopyranosiduronic acid is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O8, with a molecular weight of 286.28 g/mol. The compound features a hexopyranosiduronic acid backbone, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O8 |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has shown that derivatives of phenolic compounds exhibit significant antimicrobial activity. For instance, studies indicate that related compounds can inhibit the growth of various fungi and bacteria. The structure of this compound suggests potential antifungal activity due to the presence of hydroxyl groups that enhance its interaction with microbial cell membranes.

Case Study: Antifungal Activity

A study explored the antifungal properties of similar phenolic compounds, revealing that structural modifications could significantly enhance their efficacy against pathogens such as Candida albicans and Aspergillus niger. The activity was measured using Minimum Inhibitory Concentration (MIC) values, with some compounds showing MIC values as low as 10 µg/mL against target fungi .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals in biological systems. The hydroxyl groups in this compound may contribute to its antioxidant capacity. In vitro studies have demonstrated that phenolic compounds can scavenge free radicals effectively.

Research Findings:

- A study quantified the antioxidant activity using the DPPH assay, showing that similar compounds reduced DPPH radical concentration by over 50% at concentrations below 100 µg/mL .

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes and receptors. The compound may modulate signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects.

Synthesis Methods

Synthesis of this compound typically involves several steps:

- Starting Materials: Common precursors include methylated phenols and uronic acid derivatives.

- Reactions: Key reactions include esterification and glycosylation.

- Purification: Final products are purified through chromatography techniques to ensure high purity for biological testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-5-methylphenyl hexopyranosiduronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves glycosylation reactions between activated hexopyranosiduronic acid donors (e.g., trichloroacetimidates) and phenolic derivatives under acidic catalysis. For example, 2-formylphenyl hexopyranoside analogs are synthesized via acid-catalyzed coupling of phenolic compounds with hexopyranosides . Precursors like (2-hydroxy-5-methylphenyl)boronic acid (CAS 1256345-79-5) may serve as starting materials for functionalization . Optimize pH (2.5–4.0) and temperature (40–60°C) to balance reaction kinetics and product stability. Monitor intermediates via TLC/HPLC and characterize products using NMR (1H, 13C) and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

- Methodological Answer : Employ a combination of:

- UPLC-Q-TOF/MS : For precise molecular weight determination and fragmentation pattern analysis (as used for phenyl hexopyranosiduronic acid in herbal extracts) .

- NMR spectroscopy : Use 2D experiments (HSQC, HMBC) to resolve glycosidic linkage configurations and confirm the phenyl substitution pattern .

- X-ray crystallography : If single crystals are obtainable, to validate stereochemistry (as demonstrated for ethynylestradiol glucuronides) .

- Purity assays : Ion chromatography for anionic impurities (e.g., residual boronic acids) and HPLC-UV/ELSD for organic contaminants .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH 1–9, 25–60°C). Use LC-MS to track degradation products (e.g., free aglycone or hydrolyzed uronic acid). Buffer solutions (phosphate/citrate) at pH 4–6 show maximal stability for similar glucuronides, while alkaline conditions accelerate β-elimination reactions . Store lyophilized samples at -20°C with desiccants to prevent hydrolysis.

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of this compound in adipogenesis or other metabolic pathways?

- Methodological Answer : Use 3T3-L1 preadipocyte differentiation assays to evaluate inhibitory effects, as done for phenyl hexopyranosiduronic acid in XGJZ herbal serum . Perform RNA-seq or qPCR to quantify adipogenic markers (PPARγ, C/EBPα). Combine with molecular docking to predict interactions with nuclear receptors or enzymes (e.g., lipoprotein lipase). Validate via siRNA knockdown or CRISPR-Cas9 models to identify target pathways.

Q. How do structural modifications (e.g., substituent position, uronic acid conformation) alter bioactivity and pharmacokinetics?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., 4-methyl vs. 5-methyl phenyl groups) and compare their:

- Binding affinity : Surface plasmon resonance (SPR) with putative targets.

- Metabolic stability : Incubate with liver microsomes/S9 fractions to assess glucuronidation rates .

- Permeability : Caco-2 cell monolayers to predict intestinal absorption.

Structural-activity relationships (SAR) for trichothecene glucuronides suggest that acetyloxy groups enhance membrane penetration .

Q. What engineering challenges arise in scaling up synthesis for preclinical studies, and how can process simulation mitigate them?

- Methodological Answer : Key challenges include:

- Separation efficiency : Membrane technologies (e.g., nanofiltration) to isolate polar uronic acids from reaction mixtures .

- Process control : Use computational fluid dynamics (CFD) to optimize mixing in glycosylation reactors and minimize byproduct formation .

- Cost-effective purification : Simulate solvent recycling via Aspen Plus® to reduce waste.

Q. Can computational models predict the environmental fate or toxicological profile of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPA’s CompTox Dashboard) to estimate biodegradation half-lives and ecotoxicity . Molecular dynamics (MD) simulations can model interactions with soil organic matter or aquatic enzymes. Validate predictions via OECD-compliant assays (e.g., Daphnia magna toxicity testing).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.